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Compound of Interest

Compound Name: 4-Bromo-1H-indol-6-ol

Cat. No.: B1604231

An In-depth Examination of the Structural Elucidation of a Key Synthetic Intermediate

Introduction

4-Bromo-1H-indol-6-ol is a halogenated indole derivative of significant interest to the
medicinal chemistry and drug development communities. The indole scaffold is a privileged
structure in pharmacology, forming the core of numerous natural products and synthetic drugs.
The specific substitution pattern of a bromine atom at the 4-position and a hydroxyl group at
the 6-position offers unique electronic and steric properties, making it a valuable building block
for the synthesis of more complex molecules with potential therapeutic applications.

This technical guide provides a detailed overview of the spectroscopic data for 4-Bromo-1H-
indol-6-ol, focusing on the primary techniques used for its structural characterization: Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). Understanding the spectroscopic signature of this compound is crucial for researchers to
verify its identity and purity during synthesis and to predict its reactivity in subsequent chemical
transformations.

Molecular Structure and Isomerism

The core of 4-Bromo-1H-indol-6-ol is the bicyclic indole ring system. The numbering of the
indole ring is standard, with the nitrogen atom at position 1. The key substituents are a bromine
atom at the 4-position of the benzene ring portion and a hydroxyl group at the 6-position. It is
important to distinguish this compound from its isomers, such as 6-bromo-1H-indol-4-ol, as
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they will exhibit distinct spectroscopic properties. The CAS number for 4-Bromo-1H-indol-6-ol
is 885518-89-8.[1]

Figure 1: Chemical structure and basic information for 4-Bromo-1H-indol-6-ol.

Spectroscopic Data and Interpretation

Detailed experimental spectroscopic data for 4-Bromo-1H-indol-6-ol is not readily available in
the public domain literature based on current searches. While the compound is commercially
available, indicating its synthesis and characterization have been performed, the specific NMR,
IR, and MS data are not published in easily accessible journals or databases.

For the purpose of this guide, a predictive and illustrative analysis based on the known
spectroscopic behavior of related bromo- and hydroxy-indole derivatives is provided.
Researchers who synthesize or acquire this compound should perform their own spectroscopic
analysis and compare it to the expected patterns described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. Both *H and **C NMR would be essential for the characterization of 4-Bromo-1H-
indol-6-ol.

1H NMR (Proton NMR):

The *H NMR spectrum would provide information on the number of different types of protons
and their connectivity.

o Aromatic Protons: The protons on the indole ring system would appear in the aromatic region
(typically 6 6.5-8.0 ppm). Specifically, H5 and H7 on the benzene portion, and H2 and H3 on
the pyrrole portion would be observed. The presence of the electron-donating hydroxyl group
and the electron-withdrawing bromine atom would influence their chemical shifts. H5 would
likely be a singlet or a narrow doublet, and H7 would also be a singlet or a narrow doublet.
The coupling constants between adjacent protons would help in assigning the signals.

e Pyrrole Protons: The H2 and H3 protons of the pyrrole ring would likely appear as doublets
of doublets or triplets, depending on the coupling with each other and with the N-H proton.
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e N-H Proton: The proton on the nitrogen atom (N-H) would appear as a broad singlet, and its
chemical shift would be highly dependent on the solvent and concentration.

e O-H Proton: The hydroxyl proton (O-H) would also appear as a broad singlet, and its
chemical shift would be variable.

13C NMR (Carbon-13 NMR):

The 3C NMR spectrum would show distinct signals for each of the eight carbon atoms in the
molecule.

e Aromatic Carbons: The six carbons of the benzene ring would appear in the aromatic region
(typically 4 100-150 ppm). The carbon bearing the hydroxyl group (C6) and the carbon
bearing the bromine atom (C4) would have their chemical shifts significantly influenced by
these substituents.

o Pyrrole Carbons: The two carbons of the pyrrole ring (C2 and C3) and the two bridgehead
carbons (C3a and C7a) would also have characteristic chemical shifts.

Experimental Protocol for NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-1H-indol-6-ol in a
suitable deuterated solvent (e.g., DMSO-ds, CDCIs, or acetone-ds) in an NMR tube. DMSO-
ds is often a good choice for compounds with hydroxyl and N-H protons as it allows for their
observation.

o Data Acquisition: Acquire *H and 13C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher). Standard pulse programs should be used.

o Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and
baseline correction). Integrate the *H NMR signals and determine the chemical shifts and
coupling constants. Analyze the 13C NMR spectrum to identify all unique carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.
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O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm~1
corresponding to the stretching vibration of the hydroxyl group.

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm~! would indicate the
N-H stretching vibration of the indole ring.

C-H Aromatic Stretch: Absorption bands just above 3000 cm~* would be due to the C-H
stretching of the aromatic ring.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm~1 region are characteristic of the carbon-
carbon double bond stretching vibrations within the aromatic rings.

C-O Stretch: A strong absorption band in the 1200-1300 cm~? region would correspond to
the C-O stretching of the phenolic hydroxyl group.

C-Br Stretch: The carbon-bromine stretching vibration would appear in the fingerprint region,
typically between 500 and 600 cm~1.

Experimental Protocol for IR Spectroscopy:

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

e Molecular lon Peak: The mass spectrum would show a molecular ion peak (M+)
corresponding to the molecular weight of 4-Bromo-1H-indol-6-ol (211.04 g/mol for the most
abundant isotopes). Due to the presence of bromine, a characteristic isotopic pattern would
be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2
mass units (for the 7°Br and 8!Br isotopes).
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» Fragmentation Pattern: The molecule would likely undergo fragmentation upon ionization.
Common fragmentation pathways for indoles include the loss of small molecules like HCN.
The fragmentation pattern can provide further structural confirmation.

Experimental Protocol for Mass Spectrometry:

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
MS).

« lonization: A suitable ionization technique, such as Electron lonization (El) or Electrospray
lonization (ESI), should be used.

o Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion
peak and major fragment ions. The accurate mass measurement from high-resolution mass
spectrometry (HRMS) would confirm the elemental composition.

Conclusion

While detailed, published experimental data for 4-Bromo-1H-indol-6-ol is currently scarce, this
guide provides a comprehensive framework for its spectroscopic characterization. The
predicted NMR, IR, and MS data are based on the known behavior of similar chemical
structures and serve as a valuable reference for researchers working with this compound. The
provided experimental protocols outline the standard procedures for acquiring high-quality
spectroscopic data. Rigorous spectroscopic analysis is indispensable for ensuring the identity,
purity, and structural integrity of 4-Bromo-1H-indol-6-ol in any research and development
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-1H-indol-6-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604231#4-bromo-1h-indol-6-ol-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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